Methylmalondialdehyde
Overview
Description
Methylmalondialdehyde (MDA) is a product of lipid peroxidation and is considered to be one of the most common and important biomarkers of oxidative stress. It is a highly reactive aldehyde, produced through the oxidation of polyunsaturated fatty acids, and is associated with a variety of pathological conditions, including cardiovascular disease, cancer, and neurodegenerative diseases. MDA is also a key intermediate in the synthesis of a variety of other compounds, including prostaglandins, leukotrienes, and thromboxanes.
Scientific Research Applications
Lipid Peroxidation Assessment : Methylmalondialdehyde is used as a measure of lipid peroxidation, particularly in the assessment of oxidative stress. It is commonly analyzed through techniques like the thiobarbituric acid (TBARS) assay, with improved specificity offered by methods involving chromogenic agents like 1-methyl-2-phenylindole (Siddique, Ara, & Afzal, 2012).
Organic Synthesis : this compound serves as a reactive equivalent in organic synthesis, particularly in asymmetric conjugate addition reactions. This has implications for creating chiral building blocks in synthetic chemistry (Kano et al., 2011).
Analytical Chemistry : Its utility as an internal standard in analytical techniques, like capillary electrophoresis, is significant for quantifying free and total malondialdehyde in biological samples (Paroni, Fermo, & Cighetti, 2002).
Nuclear Magnetic Resonance (NMR) Studies : this compound has been studied using proton magnetic resonance to understand the configurations of vinylcarbonyl compounds, contributing to the field of structural chemistry (Shapet'ko et al., 1966).
Biomarker Research : It plays a role in biomarker research, especially in the context of DNA methylation and its relevance in disease states and exposures to noxious substances (Houseman et al., 2012).
Protein Modification Studies : The study of formaldehyde-induced modifications in proteins uses this compound as a reference, which is crucial for understanding the interactions of formaldehyde with biological molecules (Metz et al., 2006).
Synthesis of Amines : In the field of organic chemistry, it is instrumental in the synthesis of N-methyl- and N-alkylamines through reductive amination processes, impacting the production of various chemicals (Senthamarai et al., 2018).
Mutagenicity Studies : Research into the mutagenicity of malondialdehyde in bacterial systems has explored derivatives like alpha-methylmalondialdehyde, contributing to our understanding of chemical mutagens (Basu, Marnett, & Romano, 1984).
Cross-linking in Structured Proteins : this compound aids in elucidating the chemistry of formaldehyde cross-linking in structured proteins, thereby advancing knowledge in protein chemistry and structural biology (Tayri-Wilk et al., 2019).
Stress Gene Expression : It is involved in the upregulation of stress-related genes in plant biology, particularly in Arabidopsis, in response to oxidative conditions (Weber, Chételat, Reymond, & Farmer, 2004).
Mechanism of Action
Target of Action
Methylmalondialdehyde (MMDA) is structurally close to Malondialdehyde (MDA), a compound derived from lipid peroxidation and from eicosanoid biosynthesis . MDA exists in biological matrices both in the free form and bound to SH and/or NH2 groups of various biomolecules . Therefore, it’s plausible that MMDA may interact with similar targets.
Mode of Action
MDA is known for its high reactivity and capability of forming adducts with multiple biological molecules such as proteins or DNA . This reactivity is mainly based on its electrophilicity, making it strongly reactive toward nucleophiles, such as basic amino acid residues (i.e., lysine and histidine) .
Biochemical Pathways
MMDA is often used as an internal standard for the detection of MDA . MDA is an end-product of the radical-initiated oxidative decomposition of poly-unsaturated fatty acids . It is also generated as a side product of thromboxane A2 synthesis . In case of thromboxane A2 synthesis, MDA is formed during the conversion of the endoperoxide prostaglandin H2 (PGH2) by thromboxane synthase . PGH2 is derived from arachidonic acid by conversion via cyclooxygenases .
Pharmacokinetics
It is known that mmda is easily obtainable from a commercial compound and is detectable by common methods such as hplc, gc, and capillary electrophoresis . This suggests that MMDA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
Mda, a structurally similar compound, is known to cause toxic stress in cells and form covalent protein adducts referred to as “advanced lipoxidation end-products” (ale), in analogy to advanced glycation end-products (age) .
Action Environment
Given its use as an internal standard for mda detection in various biological matrices such as rat brain, rat liver microsomes, and human plasma , it can be inferred that MMDA may be stable and effective in a variety of biological environments.
Safety and Hazards
According to the safety data sheet, MDA is classified as a flammable liquid (Category 3), H226. It has acute toxicity, both oral (Category 3), H301, and inhalation (Category 3), H331. It also has acute toxicity, dermal (Category 4), H312. It causes skin irritation (Category 2), H315, and serious eye irritation (Category 2A), H319. It is suspected of causing cancer (Category 2), H351 .
Future Directions
The future directions of MDA research could involve further exploration of its role as a biomarker of oxidative stress, its high reactivity and toxicity, and its potential protective mechanism . Additionally, the development of advanced techniques for the liquid chromatography (LC) and gas chromatography (GC)-based analysis of MDA in different matrices could be a promising area of future research .
Biochemical Analysis
Biochemical Properties
Methylmalondialdehyde is a highly reactive compound that belongs to the class of 1,3-dicarbonyl compounds . It is known to interact with various biomolecules, including enzymes and proteins, due to its high reactivity . The nature of these interactions is primarily due to the electrophilic nature of this compound, which makes it strongly reactive towards nucleophiles .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Its high reactivity allows it to form covalent protein adducts, referred to as “advanced lipoxidation end-products” (ALE), causing toxic stress in cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It is capable of binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . Its 1,3-dialdehydic structure allows it to form mesomerically stabilized Schiff bases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
properties
IUPAC Name |
2-methylpropanedial | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-4(2-5)3-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYSFSCCSQAYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166786 | |
Record name | Methylmalondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
16002-19-0 | |
Record name | Methylmalondialdehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016002190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16002-19-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=162796 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylmalondialdehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLMALONDIALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9Y140NWK2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-methylpropanedial in combustion chemistry?
A1: 2-Methylpropanedial is a significant dicarbonyl species formed during the combustion of hydrocarbons and biofuels. Specifically, it arises from the ring-opening reactions of hydroperoxy-substituted carbon-centered radicals (Q̇OOH) derived from 2-methyloxetane, an intermediate in n-butane oxidation []. This compound is often used as a proxy for modeling the reaction rates of ketohydroperoxides, which are important due to their chain-branching potential in combustion processes [].
Q2: How does the formation of 2-methylpropanedial impact our understanding of fuel oxidation?
A2: The identification of 2-methylpropanedial as a product of 2-methyloxetane oxidation highlights the complexity of cyclic ether reactions in combustion []. Current chemical kinetic models used for combustion often oversimplify these reactions. Understanding the formation pathways and subsequent reactions of species like 2-methylpropanedial is crucial for developing more accurate and predictive combustion models.
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